3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a benzamide group
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of several signaling pathways. This results in the suppression of the downstream effects of PI3K, including cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of PI3K . This could potentially be used in the treatment of conditions characterized by excessive cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been shown to exhibit strong inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
In terms of cellular effects, 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has been found to exhibit potent anticancer activity . It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve its interaction with PI3K . By inhibiting PI3K, this compound may affect various cellular processes, including cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the piperidine ring and the benzamide group. Common reagents used in these steps include thionyl chloride, acetic anhydride, and various amines. Reaction conditions may involve refluxing in organic solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, exhibit similar biological activities.
Indole Derivatives: Indole-based compounds share some structural similarities and biological properties.
Uniqueness
3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-acetamido-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-13(26)22-16-5-2-4-14(12-16)18(27)23-15-7-10-25(11-8-15)20-24-17-6-3-9-21-19(17)28-20/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVUEXODEVCRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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